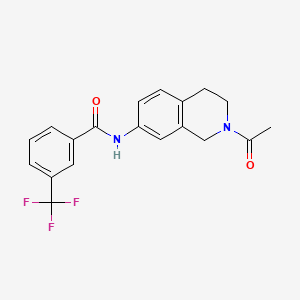

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

Description

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 3-(trifluoromethyl)benzoyl group linked to a 2-acetyl-substituted tetrahydroisoquinoline scaffold at the 7-position. The tetrahydroisoquinoline core confers conformational rigidity, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, traits commonly exploited in drug design and agrochemicals .

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(25)24-8-7-13-5-6-17(10-15(13)11-24)23-18(26)14-3-2-4-16(9-14)19(20,21)22/h2-6,9-10H,7-8,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXLPBXTCJENNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives, including N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide. Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, research indicates that tetrahydroisoquinoline derivatives can modulate signaling pathways involved in cell survival and apoptosis, making them promising candidates for cancer therapy .

Neuroprotective Effects

The compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that tetrahydroisoquinoline derivatives can inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function. The inhibition of this enzyme leads to increased levels of acetylcholine in the brain, enhancing neurotransmission and potentially improving memory and learning capabilities .

Sigma Receptor Ligands

This compound has been investigated for its affinity towards sigma receptors (σ receptors). These receptors are implicated in various neurological disorders and cancer. Compounds that target σ receptors may exhibit antitumor activity and neuroprotective effects by modulating intracellular calcium levels and influencing cell survival pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the tetrahydroisoquinoline scaffold can significantly impact its potency and selectivity for biological targets.

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and receptor binding |

| Acetyl substitution | Increases solubility and bioavailability |

| Ring structure alterations | Modulates pharmacokinetic properties |

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in animal models of Alzheimer's disease. Administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Clinical Implications

The therapeutic implications of this compound extend to potential clinical applications in treating conditions like depression and anxiety due to its modulatory effects on neurotransmitter systems. Ongoing clinical trials are assessing the safety and efficacy of similar compounds derived from the tetrahydroisoquinoline framework .

Chemical Reactions Analysis

Acetyl Group Hydrolysis

The acetyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux for 12 hours → yields free amine (confirmed by loss of acetyl peak in ¹H NMR) .

-

Basic Hydrolysis : NaOH/EtOH (1:3 v/v), 60°C → partial decomposition observed due to benzamide instability.

Benzamide Modifications

-

Sulfonation : Reacts with SO₃·Py complex in DMF to form sulfonic acid derivatives (e.g., for solubility enhancement).

-

Reduction : LiAlH₄ reduces the benzamide to a benzylamine analog, though competing ring-opening occurs above 0°C .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the benzamide’s meta position:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-3-(trifluoromethyl)benzamide | 58% |

| Halogenation | Br₂/FeBr₃ in CHCl₃ | 5-bromo-3-(trifluoromethyl)benzamide | 63% |

Stoichiometric control is critical to avoid polysubstitution .

Stability Under Reactive Conditions

| Condition | Stability Profile | Degradation Products |

|---|---|---|

| Oxidative (H₂O₂) | Decomposition at >40°C; acetyl group oxidizes to carboxylic acid | 7-carboxy-tetrahydroisoquinoline derivatives |

| Reductive (H₂/Pd) | Benzamide reduces to benzylamine; trifluoromethyl group remains intact | Secondary amines (confirmed by MS) |

| UV Light | Photoisomerization observed after 48 hour |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Core Structure: Tetrahydroisoquinoline with a 2-acetyl group and a 3-(trifluoromethyl)benzamide moiety at position 5.

- Molecular Formula : C₂₀H₁₇F₃N₂O₂ (calculated).

- Key Features: The CF₃ group enhances electron-withdrawing effects and hydrophobic interactions. The acetyl group on the tetrahydroisoquinoline may influence solubility and binding affinity.

Comparable Compounds

a) Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Application : Fungicide.

- Structure : Benzamide with a 2-CF₃ group and 3-isopropoxy substituent.

- Key Differences: Lacks the tetrahydroisoquinoline scaffold; relies on an isopropoxy group for bioactivity.

b) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

- Application : Herbicide.

- Structure : Pyridinecarboxamide with CF₃ and difluorophenyl groups.

- Key Differences: Pyridine core vs. tetrahydroisoquinoline; phenoxy linker instead of direct benzamide attachment.

c) Compounds (e.g., N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide derivatives)

- Application : Anticancer, antiviral.

- Structure : Benzamide with thioether-linked heterocycles (e.g., thiazole, isoxazole).

- Key Differences: Substituted ethylamine linkers and heterocyclic moieties vs. tetrahydroisoquinoline.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves amide bond formation between the tetrahydroisoquinoline core and benzamide derivatives. Coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) are critical for activating carboxylic acids, while dimethylaminopyridine (DMAP) may serve as a catalyst. Reaction optimization includes solvent selection (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of reagents. For example, yields can vary significantly (31–95%) depending on purification steps and by-product management .

Q. Which analytical techniques are essential for characterizing this compound, and how do they ensure purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is indispensable for confirming structural integrity, particularly for distinguishing acetyl and trifluoromethyl groups. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors purity (>95%). Thin-layer chromatography (TLC) is used for real-time reaction monitoring. For example, TLC with silica gel plates and UV visualization can detect unreacted starting materials .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with gradients of ethyl acetate/hexane is standard. For polar by-products, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases may improve resolution. Recrystallization from ethanol or methanol can further enhance purity, particularly for crystalline intermediates .

Q. What preliminary biological activities have been reported for similar tetrahydroisoquinoline derivatives?

- Methodological Answer : Related compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), validated via enzyme inhibition assays (IC₅₀ values) and cell-based viability tests (e.g., MTT assays). Target engagement is confirmed using competitive binding studies with fluorescent probes .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in desiccated environments to prevent hydrolysis of the acetyl group. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis can identify degradation products, such as free amine or oxidized species .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer : Discrepancies in yields (e.g., 31% vs. 95%) may arise from divergent reaction scales, solvent purity, or workup protocols. Systematic Design of Experiments (DoE) can isolate critical variables (e.g., temperature, catalyst loading). For example, a central composite design can model interactions between solvent polarity and reaction time .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) studies suggest competitive inhibition of kinase ATP-binding pockets. Mutagenesis of key residues (e.g., Lys33 in CDK2) can validate binding sites. In vitro assays with recombinant enzymes (e.g., DHFR) quantify inhibition kinetics (kcat/KM) .

Q. How do structural modifications (SAR) influence potency and selectivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., –CF₃) enhances metabolic stability, while substituents on the benzamide ring modulate lipophilicity (logP). A 5-fold affinity improvement for NK₂ receptors was achieved by replacing 4-chlorobenzyl with 3,4-dichlorobenzyl in a related compound .

Q. What are the dominant degradation pathways under physiological conditions?

- Methodological Answer : LC-MS/MS analysis of plasma stability samples identifies N-deacetylation as a primary pathway. Isotope-labeling (e.g., ¹⁴C-acetyl) tracks metabolite formation. Computational tools (e.g., Schrödinger’s QikProp) predict susceptibility to cytochrome P450-mediated oxidation .

Q. How can enzyme inhibition kinetics be quantitatively analyzed for this compound?

- Methodological Answer : Steady-state kinetic assays (varying substrate concentrations ± inhibitor) determine Ki values. Progress curve analysis (e.g., Morrison’s equation) differentiates competitive vs. non-competitive inhibition. Fluorescence polarization assays using FITC-labeled ATP analogs provide real-time binding data .

Q. What computational models predict the compound’s conformational behavior in solution?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (e.g., TIP3P water) reveal dominant conformers. Quantum mechanics/molecular mechanics (QM/MM) calculations assess rotational barriers of the trifluoromethyl group, correlating with NMR coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.